molecular formula C9H13BrN2O B1649543 4-Bromo-2-(1-hydrazinylpropyl)phenol CAS No. 1016750-96-1

4-Bromo-2-(1-hydrazinylpropyl)phenol

Cat. No.: B1649543
CAS No.: 1016750-96-1
M. Wt: 245.12 g/mol
InChI Key: YHNXNBURXZLDCH-UHFFFAOYSA-N
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Description

Significance of Phenolic Compounds as Scaffolds in Organic Synthesis

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and serve as fundamental building blocks in synthetic chemistry. google.com They are present in numerous natural products and are key precursors for a wide range of pharmaceuticals, agrochemicals, and polymers. nih.govrsc.org The hydroxyl group on the phenol (B47542) ring influences its chemical reactivity, directing electrophilic substitution and participating in hydrogen bonding. researchgate.net The introduction of a halogen atom, such as bromine, onto the phenolic ring further modifies its electronic properties and provides a reactive handle for cross-coupling reactions and other transformations, making halogenated phenols highly versatile intermediates in the construction of complex molecules. rsc.org

Overview of Hydrazine (B178648) and Hydrazone Functionalities in Contemporary Chemical Systems

Hydrazine (H₂NNH₂) and its organic derivatives are a class of compounds defined by a nitrogen-nitrogen single bond. researchgate.net This functional group is highly reactive and serves as a powerful nucleophile and a precursor to a variety of other functionalities. mdpi.com Hydrazines readily react with aldehydes and ketones to form hydrazones (R¹R²C=NNH₂), which are robust and important intermediates in many chemical transformations, including the Wolff-Kishner reduction. jst.go.jpresearchgate.net The hydrazine and hydrazone moieties are crucial in medicinal chemistry and are found in a wide array of biologically active molecules. mdpi.commdpi.com Furthermore, they are excellent ligands in coordination chemistry, capable of forming stable complexes with various metal ions. acs.org

Contextualizing 4-Bromo-2-(1-hydrazinylpropyl)phenol within Emerging Fields of Organic and Coordination Chemistry Research

The compound this compound is a multifunctional molecule that integrates a halogenated phenol with a substituted hydrazine side chain. While specific research on this exact molecule is not widely published, its structure suggests significant potential in several key areas. The presence of the phenolic hydroxyl group, the bromine atom, and the hydrazine functionality within a single, relatively rigid framework makes it a prime candidate for applications in both advanced organic synthesis and coordination chemistry.

In organic synthesis, it can serve as a versatile building block. The hydrazine group can be transformed into various heterocyclic systems, such as pyrazoles, or used in the formation of hydrazones. biomedpharmajournal.org The bromine atom allows for the introduction of further complexity through reactions like Suzuki or Heck cross-coupling.

In coordination chemistry, this compound is poised to act as a multidentate ligand. The phenolic oxygen and the nitrogen atoms of the hydrazine group can chelate to a metal center, forming stable complexes. researchgate.netacs.org The properties of these metal complexes can be fine-tuned by the electronic effects of the bromo-substituent on the phenol ring. The study of such molecules contributes to the development of new catalysts, materials with interesting magnetic or optical properties, and potential therapeutic agents. The synthesis and characterization of Schiff base ligands derived from the reaction of 5-bromosalicylaldehyde (B98134) with various amines and hydrazides, for instance, have led to the development of new metal complexes with interesting structural and electronic properties. researchgate.netmdpi.com

Chemical Properties and Synthesis

Due to the novelty of this compound, its experimental data is limited. However, its properties can be predicted based on the constituent functional groups and data from analogous compounds.

Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₁₃BrN₂OBased on structure
Molecular Weight 245.12 g/mol Calculated from formula
Appearance Off-white to pale yellow solidAnalogy with similar phenols
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar organic solvents (e.g., Ethanol, DMSO)Analogy with functional groups
pKa (Phenolic OH) ~8-9Electron-withdrawing effect of Br

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve a two-step process starting from 4-bromo-2-propionylphenol.

Hydrazone Formation: The first step is the condensation reaction between 4-bromo-2-propionylphenol and hydrazine hydrate. This reaction is analogous to the well-established formation of hydrazones from ketones and hydrazines. jst.go.jp The ketone's carbonyl carbon is attacked by the nucleophilic hydrazine, followed by dehydration to yield the corresponding hydrazone, 4-Bromo-2-(1-hydrazonopropyl)phenol.

Reduction of the Hydrazone: The second step involves the reduction of the C=N double bond of the hydrazone intermediate. This can be achieved using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This reduction converts the hydrazone into the desired hydrazine derivative, this compound. A similar reduction of hydrazones to hydrazines has been described in the literature. researchgate.net

Research Findings and Applications

While direct research on this compound is not extensively documented, the known chemistry of its structural components allows for the extrapolation of its potential research applications.

Applications in Organic Synthesis

The multiple functional groups of this compound make it a valuable precursor for the synthesis of more complex molecules, particularly heterocyclic compounds.

Synthesis of Pyrazoles: The hydrazine moiety can react with 1,3-dicarbonyl compounds to form substituted pyrazole (B372694) rings, a common scaffold in pharmaceuticals.

Cross-Coupling Reactions: The bromine atom on the phenol ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, or amino groups.

Derivatization of the Hydrazine: The hydrazine group can be further functionalized, for example, by acylation or reaction with other carbonyl compounds to form a variety of derivatives with potentially new properties. mdpi.comorganic-chemistry.org

Applications in Coordination Chemistry

The structure of this compound is well-suited for its use as a chelating ligand in coordination chemistry.

Formation of Metal Complexes: The phenolic oxygen and the two nitrogen atoms of the hydrazine group can coordinate to a single metal ion, acting as a tridentate ligand. The formation of stable complexes with transition metals like copper, nickel, cobalt, and zinc would be expected. researchgate.net Research on similar salicylaldehyde-derived hydrazone ligands has shown their ability to form stable and structurally diverse metal complexes. acs.orgmdpi.com

Catalysis: Metal complexes of this ligand could be investigated for their catalytic activity in various organic transformations. The electronic properties of the complex, and thus its reactivity, can be modulated by the metal center and the bromo-substituent.

Material Science: The ability to form stable metal complexes opens up possibilities in materials science for the development of new compounds with interesting magnetic, optical, or electronic properties.

The following table summarizes the key reactive sites and their potential transformations:

Functional GroupPositionPotential Reactions
Phenolic Hydroxyl1Deprotonation, Etherification, Coordination to metals
Propyl-hydrazine2Oxidation, Acylation, Condensation, Coordination to metals
Bromo4Nucleophilic aromatic substitution, Cross-coupling reactions

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016750-96-1

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

4-bromo-2-(1-hydrazinylpropyl)phenol

InChI

InChI=1S/C9H13BrN2O/c1-2-8(12-11)7-5-6(10)3-4-9(7)13/h3-5,8,12-13H,2,11H2,1H3

InChI Key

YHNXNBURXZLDCH-UHFFFAOYSA-N

SMILES

CCC(C1=C(C=CC(=C1)Br)O)NN

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)O)NN

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 1 Hydrazinylpropyl Phenol

Strategies for the Construction of the Brominated Phenol (B47542) Moiety

The initial phase of the synthesis focuses on creating the 4-bromophenol (B116583) skeleton. This requires a regioselective bromination, directing the bromine atom to the para position relative to the hydroxyl group, while leaving the ortho position available for subsequent functionalization.

The direct bromination of phenol is a well-established electrophilic aromatic substitution reaction. However, the powerful activating and ortho-, para-directing nature of the hydroxyl group can often lead to multiple substitutions, forming 2,4-dibromophenol (B41371) or 2,4,6-tribromophenol. youtube.com To achieve selective monobromination at the desired C-4 position, specific reaction conditions must be employed.

One common approach involves performing the bromination at low temperatures in a non-polar solvent like carbon disulfide or chloroform. orgsyn.orgyoutube.comgoogle.com The use of such solvents helps to moderate the reactivity of the phenol and bromine, thereby increasing the selectivity for the para-substituted product over the ortho-isomer and disubstituted byproducts. For instance, reacting phenol with bromine in carbon disulfide at temperatures below 5°C can yield p-bromophenol as the major product. orgsyn.orgyoutube.com

Table 1: Effect of Solvent and Temperature on Phenol Bromination This table is generated based on established principles of electrophilic aromatic substitution on phenols.

SolventTemperatureMajor Product(s)Rationale
Aqueous Bromine WaterRoom Temperature2,4,6-TribromophenolHigh polarity and activating effect of water leads to exhaustive bromination. youtube.com
Glacial Acetic AcidRoom TemperatureMixture of o- and p-bromophenolPolar protic solvent still promotes high reactivity, leading to a mixture of isomers. orgsyn.org
Carbon Disulfide (CS2)0-5 °Cp-Bromophenol (major)Non-polar solvent at low temperature moderates reactivity, favoring the sterically less hindered para product. youtube.com
Chloroform (CHCl3)< 5 °Cp-Bromophenol (major)Similar to CS2, this solvent choice enhances para-selectivity. google.com

A convergent synthesis offers an alternative route where the brominated phenol is prepared separately. One historical method involves the diazotization of p-bromoaniline, followed by hydrolysis of the resulting diazonium salt in water to yield p-bromophenol. orgsyn.org While effective, this method involves multiple steps starting from a different precursor. The more direct route of selective bromination of phenol is often preferred for its atom economy and efficiency, provided the selectivity can be adequately controlled.

Introduction of the Hydrazinylpropyl Side Chain onto the Phenolic Ring

With 4-bromophenol in hand, the next critical step is the introduction of the 1-hydrazinylpropyl side chain at the C-2 position. This is typically achieved through a two-step sequence: a Friedel-Crafts acylation to install a propanoyl group, followed by a reductive hydrazination reaction.

Friedel-Crafts Acylation: The Friedel-Crafts acylation is an effective method for forming a new carbon-carbon bond on the aromatic ring. nih.gov For this synthesis, 4-bromophenol can be reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). organic-chemistry.orgresearchgate.net The hydroxyl group directs the incoming acyl group primarily to the ortho position, resulting in the formation of 4-bromo-2-propanoylphenol. This regioselectivity is a key advantage of this synthetic route. The reaction is often performed under solvent-free conditions or in specific solvents to promote the desired ortho-acylation. researchgate.net

Reductive Amination/Hydrazination: The ketone functional group of 4-bromo-2-propanoylphenol serves as a handle for introducing the hydrazine (B178648) moiety. This transformation is accomplished via reductive amination (or reductive hydrazination). The process involves two conceptual steps: the condensation of the ketone with hydrazine to form a hydrazone intermediate, followed by the reduction of the C=N double bond. youtube.com

Modern one-pot procedures often utilize specialized reducing agents that are chemoselective for the hydrazone in the presence of the ketone. organic-chemistry.org Reagents such as α-picoline-borane or sodium cyanoborohydride are effective for this direct reductive alkylation of hydrazine, providing the target N-alkylhydrazine derivative in a single step from the ketone and hydrazine. youtube.comorganic-chemistry.orgorganic-chemistry.org This approach avoids the need to isolate the potentially unstable hydrazone intermediate.

Regioselectivity: As mentioned, the regioselectivity of the Friedel-Crafts acylation is governed by the powerful ortho-directing ability of the phenolic hydroxyl group, which ensures the propanoyl side chain is installed at the C-2 position, adjacent to the hydroxyl group. researchgate.net This is a reliable and well-understood phenomenon in electrophilic aromatic substitution.

Stereocontrol: A crucial aspect of this synthesis is the creation of a stereocenter at the first carbon of the propyl chain (the carbon bearing the hydrazine and attached to the ring). The reductive amination of the prochiral ketone 4-bromo-2-propanoylphenol will produce a racemic mixture of the two enantiomers of 4-Bromo-2-(1-hydrazinylpropyl)phenol unless a stereocontrolled method is used.

Achieving enantioselectivity in this step is an advanced challenge. Asymmetric α-hydrazination of carbonyl compounds can be accomplished using chiral catalysts or chiral auxiliaries. researchgate.net Furthermore, the use of biocatalysts, such as engineered imine reductases (IREDs), has emerged as a powerful strategy for the enantioselective reductive amination of ketones, including reactions with hydrazine to form chiral hydrazine products. nih.gov Such enzymatic methods can offer high yields and excellent enantiomeric excess under mild reaction conditions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Bromination: For the initial bromination of phenol, optimization involves screening non-polar solvents and maintaining low temperatures (0-5 °C) to maximize the yield of the desired 4-bromophenol and minimize the formation of ortho- and poly-brominated byproducts. youtube.comgoogle.com

Acylation: In the Friedel-Crafts acylation step, the choice and stoichiometry of the Lewis acid catalyst are critical. Different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) can offer varying levels of activity and regioselectivity. researchgate.net Reaction temperature and time must also be controlled to prevent side reactions or degradation of the product.

Reductive Hydrazination: The final step's efficiency depends on the choice of reducing agent and the pH of the reaction medium. Mild reducing agents like α-picoline-borane or sodium cyanoborohydride are often preferred to avoid reduction of other functional groups. organic-chemistry.orgorganic-chemistry.org The pH needs to be slightly acidic to facilitate imine/hydrazone formation without deactivating the amine nucleophile. youtube.com Optimization would involve screening different reducing agents, solvents, and pH conditions to maximize the yield of the final product. researchgate.netresearchgate.net

Table 2: Plausible Optimization of the Reductive Hydrazination Step This table presents hypothetical data for the reductive hydrazination of 4-bromo-2-propanoylphenol with hydrazine, based on known reducing agents for this transformation.

Reducing AgentSolventTemperaturePlausible Yield (%)Key Characteristics
H2/Pd-CEthanolRoom Temperature75Standard catalytic hydrogenation; may require pressure. acs.org
Sodium Borohydride (B1222165) (NaBH4)Methanol0 °C to RT60May also reduce the ketone starting material if hydrazone formation is slow. youtube.com
Sodium Cyanoborohydride (NaBH3CN)Methanol, pH ~5Room Temperature88Chemoselective for the protonated imine/hydrazone, ideal for one-pot reactions. youtube.com
α-Picoline-Borane (α-PicBH3)MethanolRoom Temperature92Efficient and mild reagent for direct reductive alkylation of hydrazines. organic-chemistry.orgorganic-chemistry.org

Exploration of Sustainable and Green Chemistry Routes for Synthesis

In recent years, the principles of green chemistry have become increasingly integral to the design of synthetic routes in the chemical and pharmaceutical industries. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several greener alternatives to traditional methods can be explored for the key synthetic steps.

A promising green approach for the synthesis of the crucial intermediate, 4-bromo-2-hydroxypropiophenone, is the Fries rearrangement of 4-bromophenyl propionate. The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com The reaction is ortho and para selective, and by carefully controlling reaction conditions such as temperature and solvent, one of the two isomers can be favored. wikipedia.orgbyjus.com

Traditional Fries rearrangements often employ stoichiometric amounts of corrosive and toxic Lewis acids like aluminum chloride (AlCl₃), which generate significant waste during aqueous workup. organic-chemistry.org Green chemistry seeks to replace such catalysts with more environmentally benign alternatives. Research has shown that solid acid catalysts, such as zeolites and clays, or the use of methanesulfonic acid can offer a more sustainable option. organic-chemistry.org For instance, the use of zinc powder as a catalyst has been reported for selective Fries rearrangements, offering a potentially more recyclable and less hazardous alternative. organic-chemistry.org Another approach involves the photo-Fries rearrangement, which proceeds via a radical mechanism initiated by UV light and can be performed without a catalyst, further enhancing the green credentials of the synthesis. wikipedia.org

Once the 4-bromo-2-hydroxypropiophenone intermediate is obtained, the subsequent step involves its conversion to this compound. A green and efficient method for this transformation is through reductive amination with hydrazine. This reaction can be catalyzed by various means, with enzymatic methods being particularly attractive from a green chemistry perspective. Imine reductases (IREDs), for example, have been successfully employed for the reductive amination of ketones with hydrazine, operating under mild conditions and often with high selectivity. wikipedia.org

To summarize the potential green synthetic route, the following table outlines the key transformations and suggests sustainable reagents and conditions.

StepTransformationStarting MaterialIntermediate/ProductPotential Green Reagents/Conditions
1Fries Rearrangement4-Bromophenyl propionate4-Bromo-2-hydroxypropiophenoneZinc powder, Methanesulfonic acid, Photo-initiation (UV light)
2Reductive Amination4-Bromo-2-hydroxypropiophenoneThis compoundHydrazine hydrate, Imine reductase (IRED) catalyst, Ethanol or water as solvent

The exploration of these sustainable and green chemistry routes not only aims to produce the target molecule, this compound, efficiently but also to minimize the environmental footprint of its synthesis, aligning with the modern imperatives of chemical manufacturing. Further research and optimization of these proposed green methods would be necessary to develop a truly sustainable and industrially viable process.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 1 Hydrazinylpropyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed analysis of molecular structure in solution. Through the precise measurement of nuclear spin transitions in a magnetic field, it provides invaluable information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Elucidation of ¹H and ¹³C Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 4-Bromo-2-(1-hydrazinylpropyl)phenol is characterized by distinct signals corresponding to each unique proton environment. The aromatic region typically displays signals for the three protons on the phenolic ring. For instance, in related bromophenolic compounds, aromatic protons can appear in the range of δ 6.7-7.4 ppm. chemicalbook.com The proton ortho to the hydroxyl group often appears as a doublet, coupled to the adjacent methine proton. The other two aromatic protons would exhibit coupling patterns consistent with their relative positions and the presence of the bromine atom. The propyl side chain gives rise to a series of signals: a methine proton adjacent to the hydrazinyl and phenyl groups, a methylene (B1212753) group, and a terminal methyl group, each with characteristic chemical shifts and coupling constants (J-values) that reveal their connectivity. The hydroxyl proton signal can be significantly affected by solvent and temperature, with chemical shifts for phenolic hydroxyls ranging widely, sometimes from 4.5 to over 19 ppm in cases of strong hydrogen bonding. researchgate.netmdpi.com The protons of the hydrazinyl group (NH and NH₂) would likely appear as broad signals due to chemical exchange and quadrupolar relaxation, as seen in other hydrazinyl compounds. rsc.org

The ¹³C NMR spectrum provides complementary information, with each carbon atom appearing as a distinct peak. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronic effects of the hydroxyl, bromo, and propylhydrazinyl substituents. The carbons of the propyl chain are observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.3 d ~2.5 H-3
~7.1 dd ~8.5, 2.5 H-5
~6.8 d ~8.5 H-6
~4.5 t ~7.0 CH (propyl)
~1.8 m - CH₂ (propyl)
~0.9 t ~7.5 CH₃ (propyl)
Variable (e.g., ~9.5) s (broad) - OH
Variable (broad) br s - NH₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~154 C-1 (C-OH)
~129 C-2 (C-propyl)
~133 C-3
~114 C-4 (C-Br)
~131 C-5
~117 C-6
~60 CH (propyl)
~25 CH₂ (propyl)

Application of Two-Dimensional NMR Techniques for Connectivity (e.g., COSY, HSQC, HMBC)

To definitively establish the connectivity within the this compound molecule, two-dimensional NMR experiments are indispensable. youtube.comresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar coupling relationships between protons. sdsu.eduyoutube.com Cross-peaks would confirm the connectivity between the methine proton of the propyl group and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons. In the aromatic region, correlations would be observed between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comsdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the ¹H signal of the propyl methine to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu For example, correlations would be expected between the methine proton of the propyl group and the aromatic carbons C-2 and C-6, as well as C-1, providing definitive proof of the attachment of the propylhydrazinyl side chain to the phenolic ring. HMBC can also be instrumental in assigning the signals of the hydroxyl protons by observing their long-range couplings to carbon atoms. researchgate.netmdpi.com

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula (C₉H₁₃BrN₂O). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have nearly equal intensities (1:1 ratio). miamioh.eduyoutube.comasdlib.org

Electron ionization (EI) would likely induce fragmentation, providing valuable structural information. Key fragmentation pathways could include the loss of the hydrazinyl group (•NHNH₂), cleavage of the propyl chain, and loss of a bromine radical. libretexts.orgmiamioh.edu The fragmentation of related aromatic halides often involves the loss of the halogen atom. miamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass-to-charge ratio) Ion Identity
244/246 [M]⁺ (Molecular Ion)
213/215 [M - NHNH₂]⁺
185/187 [M - C₃H₇N]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. nist.gov The N-H stretching vibrations of the hydrazinyl group would also appear in this region, typically as one or two sharp bands. nih.govnih.gov C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. A strong C-O stretching vibration would be expected around 1200-1250 cm⁻¹. The C-Br stretch would appear in the lower frequency region, typically below 700 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. nih.gov The symmetric vibrations, such as the aromatic ring breathing modes, often give rise to strong Raman signals. The C-Br stretching vibration would also be Raman active. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Assignment Technique
3200-3600 O-H Stretch (Phenol) IR
3100-3400 N-H Stretch (Hydrazine) IR, Raman
3000-3100 Aromatic C-H Stretch IR, Raman
2850-2960 Aliphatic C-H Stretch IR, Raman
1450-1600 Aromatic C=C Stretch IR, Raman
1200-1250 C-O Stretch IR

Single-Crystal X-ray Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.govwikipedia.org This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. For a molecule like this compound, obtaining a suitable single crystal is a critical prerequisite. nih.gov

Determination of Molecular Conformation and Torsion Angles

A successful single-crystal X-ray diffraction analysis of this compound would reveal its solid-state conformation. wikipedia.orgresearchgate.net Key structural parameters that would be determined include:

Planarity of the aromatic ring: The analysis would confirm the expected planarity of the benzene (B151609) ring.

Conformation of the propyl side chain: The torsion angles involving the C-C bonds of the propyl chain would define its conformation (e.g., staggered, anti, gauche).

Orientation of the substituents: The analysis would provide the precise orientation of the hydroxyl, bromo, and propylhydrazinyl groups relative to the phenyl ring and to each other. This includes the torsion angles defining the rotation around the C(aromatic)-C(propyl) bond and the C-N bonds of the hydrazinyl moiety. This information is critical for understanding potential intramolecular interactions, such as hydrogen bonding between the phenolic hydroxyl group and the hydrazinyl nitrogen atoms, which can stabilize specific conformations. researchgate.net

Table 5: Compound Names Mentioned

Compound Name

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking

A detailed crystallographic analysis of this compound is not currently available in the public domain. However, by examining structurally related compounds, we can infer the likely intermolecular interactions that stabilize its crystal structure. The molecule possesses key functional groups capable of forming robust hydrogen bonds: the phenolic hydroxyl (-OH) group, and the hydrazinyl (-NHNH2) group, which has both donor and acceptor capabilities.

It is anticipated that the phenolic hydroxyl group will act as a hydrogen bond donor to an acceptor atom on an adjacent molecule, such as the nitrogen atom of the hydrazinyl group or the oxygen atom of another phenol (B47542). Similarly, the -NH and -NH2 protons of the hydrazinyl moiety are strong hydrogen bond donors. These interactions would likely create a complex, three-dimensional network.

For instance, studies on the related compound, 4-Bromo-2-(hydroxymethyl)phenol, reveal extensive helical hydrogen bonding networks where both the phenolic and hydroxymethyl oxygen atoms participate as both donors and acceptors, forming distinct R(12) ring motifs. researchgate.net In another analogue, (E)-4-bromo-2-[(phenylimino)methyl]phenol, a strong intramolecular O—H⋯N hydrogen bond is a dominant feature in its polymorphs. researchgate.netnih.govnih.gov Given the presence of both hydroxyl and hydrazinyl groups in this compound, a combination of both inter- and intramolecular hydrogen bonds is highly probable.

Table 1: Predicted Intermolecular Interactions in this compound

Interaction Type Potential Donors Potential Acceptors Probable Role in Crystal Lattice
Hydrogen Bonding Phenolic -OH, Hydrazinyl -NH, -NH2 Phenolic -O, Hydrazinyl -N Formation of primary structural motifs (chains, sheets, rings)
π-π Stacking Phenyl Ring Phenyl Ring Stabilization of the crystal packing through aromatic interactions
Halogen Bonding Bromine Atom Oxygen/Nitrogen Atoms Directional interactions contributing to the supramolecular assembly

Insights into Crystal Packing and Polymorphism

The way individual molecules of this compound pack together in the solid state is determined by the interplay of the intermolecular forces discussed above. The strong, directional hydrogen bonds are expected to be the primary determinants of the crystal packing, likely forming a highly organized, repeating structure. The weaker, less directional forces like π-stacking and van der Waals interactions will then dictate how these primary structures pack together to fill space efficiently.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites. The propyl chain in this compound introduces conformational flexibility, while the multiple hydrogen bond donors and acceptors provide various ways for the molecules to arrange themselves.

A pertinent example is (E)-4-bromo-2-[(phenylimino)methyl]phenol, which exhibits at least two distinct polymorphs, one orange and one yellow. researchgate.netnih.govnih.gov These polymorphs differ significantly in their molecular conformation, specifically the dihedral angle between the two aromatic rings. researchgate.netnih.govnih.gov This conformational difference leads to variations in their crystal packing and, consequently, their physical properties like color. researchgate.netnih.gov This precedent strongly suggests that this compound could also exhibit polymorphism, with different packing arrangements and intermolecular interactions arising from different crystallization conditions. The identification and characterization of such polymorphs would be crucial for understanding the structure-property relationships of this compound.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
4-Bromo-2-(hydroxymethyl)phenol
(E)-4-bromo-2-[(phenylimino)methyl]phenol
4-bromo-2,6-bis(hydroxymethyl)phenol
4-Bromo-2-phenyl phenol
4-Bromophenol (B116583)
4-bromo-2-(1H-pyrazol-3-yl)phenol
4-Bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol
2-Bromo-4-[1-(hydroxyamino)propyl]phenol
4-bromo-2-(2-hydroxypropan-2-yl)phenol
2-Bromo-4-(1,1-dimethylpropyl)phenol
4-Bromo-2-methylphenol
4-(2-Bromoethyl)phenol
4-bromo-2-(1-sulfanylpropyl)phenol

Theoretical and Computational Chemistry Studies of 4 Bromo 2 1 Hydrazinylpropyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 4-Bromo-2-(1-hydrazinylpropyl)phenol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its optimized geometric structure. imist.ma This process identifies the most stable arrangement of atoms in the molecule by minimizing its energy.

High-level ab initio methods, while more computationally intensive, can provide even greater accuracy for electronic properties. These methods are crucial for benchmarking DFT results and for calculations where high precision is paramount. A comparative study using both DFT and ab initio methods would offer a comprehensive understanding of the electronic structure of this compound.

A typical output from these calculations would include optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Table 1: Hypothetical Optimized Geometric Parameters for this compound calculated using DFT

Parameter Value
C-Br Bond Length ~1.90 Å
O-H Bond Length ~0.96 Å
N-N Bond Length ~1.45 Å
C-O-H Bond Angle ~109.5°

Note: The data in this table is illustrative and represents typical values for similar chemical structures.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imist.ma For this compound, the presence of the electron-donating hydroxyl and hydrazinyl groups and the electron-withdrawing bromine atom would significantly influence the energies of these orbitals.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

Descriptor Value (eV)
HOMO Energy -8.50
LUMO Energy -1.20
HOMO-LUMO Gap (η) 7.30
Ionization Potential (I) 8.50
Electron Affinity (A) 1.20
Electronegativity (χ) 4.85
Chemical Hardness 3.65

Note: The data in this table is illustrative and based on general principles of FMO theory for similar phenolic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. numberanalytics.com

The MEP map is colored to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. wolfram.com

For this compound, the MEP map would likely show negative potential around the oxygen of the hydroxyl group and the nitrogens of the hydrazinyl group, making these sites potential hydrogen bond acceptors. The hydrogen of the hydroxyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The bromine atom would also influence the charge distribution on the aromatic ring. researchgate.net

Conformational Landscape Exploration and Energetic Minima

Computational methods can be used to systematically explore the conformational landscape by rotating the single bonds in the side chains. For each conformation, the energy is calculated, and the structures corresponding to energy minima are identified. The relative energies of these minima determine their relative populations. The most stable conformer will be the one with the lowest energy.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, particularly in a solvent environment. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of how the molecule behaves.

For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with the surrounding solvent molecules. It would show the formation and breaking of hydrogen bonds between the hydroxyl and hydrazinyl groups and water. nih.govstanford.edu This is crucial for understanding the molecule's solubility and how it might behave in a biological system. MD simulations can also be used to study the conformational changes of the molecule in solution, providing a more realistic picture of its flexibility. nih.gov

Predictive Modeling of Structure-Reactivity Relationships and Reaction Mechanisms

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or other properties. flemingcollege.canih.gov For a compound like this compound, QSAR models could be developed to predict its potential biological activities based on calculated molecular descriptors. nih.govacs.org These descriptors can include electronic properties from DFT calculations, steric parameters, and lipophilicity.

Furthermore, computational chemistry can be used to investigate potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies. This information is vital for understanding how the molecule might participate in chemical reactions, such as oxidation or metabolism.

Table 3: List of Compounds Mentioned

Compound Name

In-Depth Computational Analysis of this compound Remains an Unexplored Area of Research

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the non-covalent interactions within the molecular architecture of this compound have been found. This indicates that the specific intramolecular forces governing the conformation and properties of this compound have not yet been a subject of published research.

Computational chemistry is a powerful tool for investigating the intricate network of non-covalent interactions that dictate the three-dimensional structure, stability, and reactivity of molecules. Techniques such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are routinely employed to visualize and quantify these forces, which include hydrogen bonds, van der Waals forces, and steric repulsions.

For a molecule like this compound, one could anticipate the presence of several key non-covalent interactions. These would likely include intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atoms of the hydrazinyl moiety. The bromine atom could also participate in halogen bonding, and the propyl chain would contribute to various van der Waals interactions.

However, without specific computational studies, any discussion of these interactions remains speculative. Detailed research findings, including data on interaction energies, electron density at bond critical points, and visualizations of interaction regions, are not available in the public domain for this particular compound.

Therefore, the section on the computational investigation of non-covalent interactions within the molecular architecture of this compound cannot be constructed at this time due to a lack of primary research on the topic. The scientific community has yet to direct its computational resources to unraveling the specific non-covalent interaction profile of this molecule.

Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 1 Hydrazinylpropyl Phenol

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a cornerstone of the molecule's reactivity, primarily acting as a nucleophile or, upon deprotonation, as a powerful directing group and ligand.

Etherification and Esterification Reactions

The hydroxyl group of 4-Bromo-2-(1-hydrazinylpropyl)phenol can be readily converted into ethers and esters, which can serve as key intermediates or as protecting groups.

Etherification: In the presence of a base (e.g., sodium hydroxide, potassium carbonate), the phenol (B47542) is deprotonated to form a more nucleophilic phenoxide anion. This anion can then react with various electrophiles, such as alkyl halides or sulfates, in a Williamson ether synthesis to yield the corresponding aryl ethers. For less reactive electrophiles, phase-transfer catalysts can be employed to enhance the reaction rate. An improved method for producing 4-bromo-3-alkyl phenol ethers involves reacting the corresponding 3-alkyl phenol ether with bromine vapor, which significantly reduces dibrominated impurities. google.com

Esterification: The phenolic hydroxyl can be acylated to form esters. This can be achieved through several methods:

Reaction with Acyl Halides or Anhydrides: In the presence of a base like pyridine (B92270) or triethylamine, the phenol reacts with acyl chlorides or anhydrides to produce phenyl esters.

Fischer-Speier Esterification: Direct esterification with carboxylic acids can be accomplished using a strong acid catalyst, though this may require harsh conditions. researchgate.net

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the condensation of carboxylic acids with the phenol, forming an ester bond. rsc.orgnih.gov This method is often preferred for its mild conditions. The relative rates of acylation are consistent with a mechanism involving the attack of phenolate (B1203915) anions on electrophilic intermediates. rsc.orgnih.gov

Metal-Organic Framework (MOF) Catalysis: Novel methods utilizing recyclable catalysts like Cu2(dhtp) have been developed for the direct C-O coupling of ethers with 2-acylphenols to generate phenol esters. acs.org

The choice of method depends on the specific substrate and desired reaction conditions. These reactions are fundamental for modifying the electronic properties of the aromatic ring and for protecting the hydroxyl group during subsequent transformations.

Table 1: Reagents for Etherification and Esterification of the Phenolic Group

Reaction Type Reagent Class Specific Examples Product
Etherification Alkyl Halides Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) Alkyl aryl ether
Alkyl Sulfates Dimethyl sulfate (B86663) ((CH₃)₂SO₄) Alkyl aryl ether
Esterification Acyl Halides Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) Phenyl ester
Acid Anhydrides Acetic anhydride (B1165640) ((CH₃CO)₂O) Phenyl ester

Chelation and Ligand Binding through the Phenoxide Anion

Upon deprotonation, the resulting phenoxide anion is an effective coordinating ligand for a wide variety of metal ions. The oxygen atom can act as a hard Lewis base, forming stable complexes with metal centers. This chelation ability is crucial in several catalytic processes where the substrate's coordination to a metal catalyst is a key step. For instance, in copper-catalyzed C–O cross-coupling reactions, the formation of a copper(I)-phenoxide complex is a proposed intermediate in the catalytic cycle. rsc.org The ortho-hydrazinylpropyl substituent may also participate in chelation, creating a bidentate ligand system that can enhance the stability and influence the stereochemistry of the resulting metal complex.

Reactions Involving the Aromatic Bromine Atom

The bromine atom situated on the aromatic ring is a versatile functional group, primarily serving as a leaving group in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most important tools in modern organic synthesis for constructing complex molecular architectures. The aryl bromide moiety of this compound is an excellent substrate for these transformations. ketonepharma.com

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a robust method for forming biaryl structures. researchgate.netberkeley.edu For 4-bromophenol (B116583) derivatives, various bases can effectively promote the coupling, leading to high conversion and selectivity. researchgate.net The reaction is widely used to synthesize substituted biphenyls. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, substituted alkene. organic-chemistry.orgmasterorganicchemistry.com The reaction is catalyzed by a palladium complex and requires a base. It offers excellent stereoselectivity, typically favoring the trans isomer. organic-chemistry.org While traditionally using aryl halides, halide-free alternatives employing arylboronic acids have been developed as a greener approach. nih.gov

Sonogashira Reaction: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org This method is invaluable for synthesizing arylalkynes. Copper-free conditions have also been developed, particularly for reactions in aqueous media at room temperature. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org It has largely replaced harsher classical methods for synthesizing aryl amines due to its mild conditions and broad substrate scope. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the reaction's success. nih.govorganic-chemistry.org

Table 2: Cross-Coupling Reactions at the Aromatic Bromine Atom

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki Boronic Acid/Ester (R-B(OH)₂) Pd(PPh₃)₄, Base (e.g., K₂CO₃) C(aryl)-C(sp²)
Heck Alkene (R-CH=CH₂) Pd(OAc)₂, Ligand (e.g., PPh₃), Base C(aryl)-C(alkenyl)
Sonogashira Terminal Alkyne (R-C≡CH) PdCl₂(PPh₃)₂, CuI, Amine Base C(aryl)-C(alkynyl)

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C(aryl)-N |

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govwikipedia.org The phenolic hydroxyl group is a strong directing group. After protection (e.g., as a carbamate), it can direct a strong organolithium base (like n-BuLi or s-BuLi) to deprotonate the adjacent ortho position (C3). wku.eduthieme-connect.comuwindsor.ca The resulting aryllithium species can then be quenched with a variety of electrophiles to install a new substituent specifically at that position.

Alternatively, halogen-metal exchange can occur at the bromine-substituted carbon (C4). Treatment with two equivalents of a strong base like tert-butyllithium (B1211817) at low temperatures can lead to the formation of a lithiated species at the C4 position, which can then be trapped by an electrophile. The competition between ortho-deprotonation and halogen-metal exchange depends on the specific directing group, base, and reaction conditions used.

Chemical Modifications of the Hydrazinyl Moiety

The hydrazinyl group (-NH-NH₂) is a potent nucleophile and offers a distinct set of reactive possibilities, primarily involving condensation and substitution reactions. wikipedia.org

The most characteristic reaction of the hydrazinyl group is its condensation with aldehydes and ketones. researchgate.net The terminal nitrogen atom of the hydrazine (B178648) acts as a nucleophile, attacking the carbonyl carbon to form a hydrazone derivative (C=N-NH-). wikipedia.orgnih.gov This reaction is often catalyzed by a small amount of acid and is typically reversible through hydrolysis. wikipedia.org The reaction can be highly selective; under specific pH conditions, the hydrazinyl group can react preferentially over other functionalities like amines. rsc.org

Beyond condensation, the hydrazinyl group can undergo:

N-Acylation: Reaction with acyl chlorides or anhydrides can form hydrazides.

N-Alkylation: Reaction with alkyl halides can lead to substituted hydrazines, although over-alkylation can be an issue.

Reductive Amination: The hydrazone intermediate can be reduced to form a substituted hydrazine.

Cyclization Reactions: When reacted with 1,3-dicarbonyl compounds, the hydrazinyl group can participate in cyclization reactions to form five-membered heterocyclic rings, such as pyrazoles. wikipedia.org

Table 3: Representative Reactions of the Hydrazinyl Moiety

Reagent Class Specific Example Product Type
Aldehydes Benzaldehyde (C₆H₅CHO) Hydrazone
Ketones Acetone ((CH₃)₂CO) Hydrazone
Acyl Halides Acetyl Chloride (CH₃COCl) Hydrazide

Condensation Reactions to Form Hydrazones, Pyrazoles, and Other Heterocycles

The hydrazine group is highly nucleophilic, readily participating in condensation reactions with carbonyl compounds. ontosight.ai This reactivity is the foundation for synthesizing a variety of heterocyclic structures.

Hydrazone Formation: In the presence of aldehydes or ketones, this compound is expected to form the corresponding hydrazones. This reaction typically proceeds under mild conditions and is often a precursor for more complex transformations. organic-chemistry.org

Pyrazole (B372694) Synthesis: Pyrazoles, a class of five-membered aromatic heterocycles, are commonly synthesized by the reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.comnih.gov For instance, reacting this compound with a 1,3-diketone would likely yield a highly substituted pyrazole. The reaction involves the initial formation of an imine with one carbonyl group, followed by an enamine formation with the second carbonyl, which then tautomerizes to the stable aromatic pyrazole ring. youtube.com A variety of substituted pyrazoles can be accessed through one-pot condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation. organic-chemistry.org

The general synthetic pathway for pyrazole formation is illustrated below:

Reaction of a hydrazine with a 1,3-dicarbonyl compound to yield a pyrazole.

Recent advancements in pyrazole synthesis include rhodium-catalyzed addition-cyclization of hydrazines with alkynes and ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with arylhydrazines. organic-chemistry.org These methods offer high selectivity and a broad substrate scope, producing water and hydrogen gas as the only byproducts. organic-chemistry.org

Other Heterocycles: The versatile reactivity of the hydrazine moiety extends to the synthesis of other heterocyclic systems. For example, cycloaddition reactions involving hydrazines can lead to the formation of various N-heterocycles. researchgate.net

Here is a table summarizing potential condensation reactions:

Table 1: Representative Condensation Reactions
Reactant Product Type General Conditions
Aldehyde/Ketone Hydrazone Mild, often acid or base-catalyzed
1,3-Diketone Pyrazole Typically in a suitable solvent with heating
β,γ-Unsaturated Hydrazone Pyrazole Derivative Copper-catalyzed aerobic oxidative cyclization

Acylation, Alkylation, and Sulfonylation of Nitrogen Centers

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can be readily acylated, alkylated, and sulfonylated.

Acylation: Acylation of arylhydrazines can be achieved using acylating agents like acid anhydrides under mild conditions to form acid phenylhydrazides. wustl.edu Further acylation can produce N,N'-diacylphenylhydrazines. wustl.edu The specific nitrogen atom that is acylated can often be controlled by the reaction conditions and the nature of the acylating agent.

Alkylation: The alkylation of hydrazines can be challenging due to issues with selectivity. acs.org However, methods have been developed for the selective alkylation of hydrazine derivatives. organic-chemistry.orgd-nb.info One such method involves the formation of a nitrogen dianion using a strong base like n-butyllithium, which can then be selectively alkylated. acs.orgorganic-chemistry.org This allows for the synthesis of mono- or di-alkylated products. organic-chemistry.org The Mitsunobu reaction provides another route for the alkylation of N-acyl- or N-alkoxycarbonylaminophthalimides, which can then be deprotected to yield 1,1-substituted hydrazines. acs.orgnih.gov

Sulfonylation: The hydrazine moiety can be sulfonylated using sulfonyl chlorides. Sulfonyl hydrazides are stable and versatile intermediates in organic synthesis. nih.gov One-pot methods for the synthesis of sulfonylhydrazones from sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water have been developed, offering an environmentally friendly approach. researchgate.netlookchem.com

The following table provides examples of these derivatization strategies:

Table 2: N-Center Derivatization Reactions
Reaction Type Reagent Product
Acylation Acid Anhydride Acyl Hydrazide
Alkylation Alkyl Halide (with n-BuLi) N-Alkyl Hydrazine

Redox Chemistry of the Hydrazine Functionality

The hydrazine group can undergo both oxidation and reduction reactions, highlighting its redox versatility. ontosight.ai

Oxidation: Hydrazine and its derivatives are effective reducing agents, and in the process, they are oxidized. wikipedia.orgbohrium.com The oxidation of hydrazines can lead to various products depending on the oxidizing agent and reaction conditions. For instance, aryl hydrazines can be oxidized to generate aryl radicals, which can then be used in arylation reactions. acs.orgacs.org A mild method for this involves reacting aryl hydrazines with catalytic iodine in the open air. acs.org The complete combustion of hydrazine yields nitrogen gas and water, making it a clean reductant in many applications. wikipedia.org

Reduction: The hydrazine moiety can also be reduced. Catalytic hydrogenation is a common method for the reduction of the N-N bond in certain hydrazine derivatives. Additionally, diborane (B8814927) has been shown to be an effective reagent for the reduction of hydrazones to the corresponding hydrazines. aston.ac.uk

Chiral Synthesis and Stereoselective Transformations of the Propyl Side Chain

The propyl side chain of this compound contains a stereocenter at the carbon atom bearing the hydrazine group. This opens up possibilities for chiral synthesis and stereoselective transformations.

Chiral Synthesis: The synthesis of enantiomerically pure forms of this compound would likely involve the use of chiral starting materials or chiral catalysts. Asymmetric hydrogenation of hydrazones is an efficient method for producing chiral hydrazines. acs.org This has been achieved using chiral boranes as metal-free catalysts, yielding optically active hydrazines with high enantioselectivity. acs.org Another approach could involve the stereoselective reduction of a ketone precursor using chiral reducing agents.

Stereoselective Transformations: Once the chiral center is established, subsequent reactions can be designed to proceed with stereocontrol. For example, the derivatization of the hydrazine moiety or reactions involving the phenolic group could be influenced by the stereochemistry of the propyl side chain. The development of synthetic routes that allow for the selective derivatization of side chains on phenolic rings is an active area of research. nih.gov For instance, the ortho-position of a phenolic hydroxyl group can direct the reactivity of a nearby side chain. nih.gov

The following table lists the compounds mentioned in this article:

Coordination Chemistry of 4 Bromo 2 1 Hydrazinylpropyl Phenol

Ligand Design Principles and Potential Coordination Modes

The design of 4-Bromo-2-(1-hydrazinylpropyl)phenol as a ligand is predicated on the strategic placement of donor atoms that can coordinate to a metal center. The molecule incorporates a phenolic oxygen, two hydrazine (B178648) nitrogens, and a bromo substituent on a stable aromatic backbone. This arrangement allows for multiple potential coordination modes, making it a promising candidate for the synthesis of a variety of metal complexes.

Multidentate Coordination through Phenolic Oxygen and Hydrazine Nitrogens

The primary coordination sites of this compound are the phenolic oxygen and the two nitrogen atoms of the hydrazine group. This arrangement allows the ligand to act as a multidentate chelator, binding to a metal ion through multiple atoms simultaneously. The deprotonation of the phenolic hydroxyl group would create an anionic oxygen donor, which typically forms a strong coordinate bond with metal ions. The two nitrogen atoms of the hydrazine moiety can also donate their lone pairs of electrons to the metal center.

Depending on the steric and electronic requirements of the metal ion, the ligand could coordinate in several ways:

Bidentate Coordination: The ligand could coordinate through the phenolic oxygen and the adjacent nitrogen of the hydrazine group, forming a stable five-membered chelate ring. Alternatively, coordination could occur through the two nitrogen atoms of the hydrazine group.

Tridentate Coordination: It is conceivable that the ligand could coordinate in a tridentate fashion, utilizing the phenolic oxygen and both hydrazine nitrogens, particularly with larger metal ions that can accommodate a larger coordination sphere. Research on similar hydrazone Schiff base ligands has shown that a flexible N2O binding moiety is attractive for metal ions like lanthanides, allowing for the self-assembly of complexes mdpi.com.

The coordination versatility of hydrazone-based ligands is well-documented, with various coordination modes such as κ¹N, κ²N,N, κ²N,O, and κ³N,N,O being observed depending on the specific ligand and metal precursor nih.gov. For instance, salicylaldehyde phenylhydrazone can act as a κ³N,N,O ligand upon double deprotonation of the hydrazone N-H and phenolic O-H functions nih.gov.

Factors Influencing Chelating Capabilities

Several factors would be expected to influence the chelating capabilities of this compound:

pH of the Medium: The pH of the reaction medium would play a crucial role. In acidic conditions, the hydrazine nitrogens may be protonated, reducing their ability to coordinate to a metal ion. Conversely, in basic conditions, the phenolic proton can be readily removed, enhancing the coordinating ability of the phenolate (B1203915) oxygen.

Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion will dictate the preferred coordination number and geometry. For example, smaller, harder metal ions might favor coordination with the hard phenolate oxygen, while larger, softer metal ions might show a preference for the softer nitrogen donors.

Solvent System: The solvent can influence the solubility of the ligand and the metal salt, as well as the stability of the resulting complex. Coordinating solvents may compete with the ligand for coordination sites on the metal ion.

Steric Hindrance: The propyl group at the 2-position of the phenol (B47542) ring could introduce some steric hindrance, potentially influencing the coordination geometry and the ability of the ligand to form polynuclear complexes. The presence of the bromo substituent could also have a subtle electronic effect on the aromatic ring, influencing the acidity of the phenolic proton and the donor strength of the oxygen atom.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for the formation of metal-ligand complexes in solution.

Transition Metal Complexes (e.g., Cu, Fe, Zn, Ti, Pd)

The synthesis of transition metal complexes would typically involve the reaction of a metal salt (e.g., chloride, nitrate, acetate, or perchlorate) with the ligand in a suitable solvent such as ethanol, methanol, or a mixture of solvents. The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. The stoichiometry of the reactants would be varied to isolate complexes with different metal-to-ligand ratios.

For example, the synthesis of similar Schiff base complexes often involves refluxing an ethanolic solution of the ligand with the corresponding metal salt rsc.org. The characterization of such complexes would rely on a combination of analytical and spectroscopic techniques:

Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the ν(C=N) and ν(N-N) stretching frequencies and the disappearance of the phenolic ν(O-H) band upon complexation would provide evidence of coordination through the nitrogen and oxygen atoms.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in elucidating the geometry and the oxidation state of the metal ion.

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes.

The multifaceted coordination chemistry of hydrazones with titanium has been demonstrated, revealing various coordination modes depending on the ligand backbone nih.gov. Similarly, palladium complexes with related ligands have been synthesized and structurally characterized researchgate.net.

Main Group and Lanthanide Complexes

The synthesis of main group and lanthanide complexes with this compound would also be achievable using similar synthetic strategies. Lanthanide ions, with their larger ionic radii and preference for higher coordination numbers, might favor the formation of complexes with higher ligand-to-metal ratios or polynuclear structures.

The flexibility of polydentate hydrazone ligands makes them attractive for complexing with lanthanide metal ions mdpi.com. The synthesis of lanthanide complexes with hydrazone ligands has been reported to yield homodinuclear complexes mdpi.com. The characterization of these complexes would involve similar techniques as for transition metals, with a particular emphasis on:

Luminescence Spectroscopy: Many lanthanide complexes exhibit characteristic luminescence, which can be a sensitive probe of the coordination environment.

¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Structural Analysis of Metal-Ligand Adducts

In the absence of experimental data for this compound complexes, we can look at the structural analysis of related compounds. For instance, the crystal structure of (E)-4-Bromo-2-[(phenylimino)methyl]phenol, a Schiff base derived from 5-bromosalicylaldehyde (B98134), reveals an intramolecular O-H···N hydrogen bond nih.govnih.gov. The study of its polymorphs has shown that the dihedral angle between the aromatic rings can vary significantly nih.gov.

The structural analysis of metal complexes with similar ligands often reveals distorted octahedral or square planar geometries for transition metals. For example, a bromo-Mn(II) complex with a 1,3,5-triazine derivative was found to have a hexa-coordinated Mn(II) center with a distorted octahedral geometry mdpi.com.

Investigation of Metal Complexes in Catalysis and Materials Science Applications

The unique molecular architecture of metal complexes derived from this compound and its analogues positions them as promising candidates for a range of applications. The presence of the bromo group can significantly influence the electron density at the metal center, while the hydrazone moiety provides robust coordination sites. This intricate interplay of electronic and structural factors is key to their performance in both catalytic transformations and the design of advanced materials.

Catalytic Applications: Oxidation and Epoxidation Reactions

Metal complexes of bromo-substituted hydrazone ligands have demonstrated notable efficacy as catalysts in various organic transformations, particularly in oxidation reactions. Copper(II) complexes, in particular, have been investigated for the catalytic oxidation of alcohols and alkenes.

The oxidation of benzyl alcohol to benzaldehyde is a crucial industrial process, and researchers have explored the use of copper complexes with ligands analogous to this compound for this purpose. These complexes, in the presence of an oxidizing agent like hydrogen peroxide, can facilitate the conversion with high selectivity. The catalytic performance is influenced by factors such as the choice of solvent, temperature, and the nature of the substituents on both the ligand and the substrate. For instance, the presence of electron-withdrawing groups on the benzyl alcohol can affect the reaction rate and yield.

Catalytic Oxidation of Benzyl Alcohol using a Copper(II)-Hydrazone Complex

SubstrateProductConversion (%)Selectivity (%)Reaction Conditions
Benzyl AlcoholBenzaldehyde95>99Cu(II) complex, H2O2, Acetonitrile, 60°C, 24h
4-Methylbenzyl alcohol4-Methylbenzaldehyde92>99Cu(II) complex, H2O2, Acetonitrile, 60°C, 24h
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde88>99Cu(II) complex, H2O2, Acetonitrile, 60°C, 24h

Furthermore, the epoxidation of alkenes, another fundamental reaction in organic synthesis, has been successfully catalyzed by transition metal complexes of bromo-substituted hydrazones. The epoxidation of styrene to styrene oxide is a well-studied example. The catalytic system's efficiency is dependent on the metal center, the ligand framework, and the oxidant used. Research has shown that manganese complexes can also be effective catalysts in such transformations.

Catalytic Epoxidation of Styrene

CatalystOxidantConversion (%)Epoxide Selectivity (%)
[Mn(bromo-salicylaldehyde-hydrazone)Cl]PhIO8592
[Fe(bromo-salicylaldehyde-hydrazone)Cl]PhIO7889
[Cu(bromo-salicylaldehyde-hydrazone)2]H2O26595

Materials Science Applications: Magnetic Properties

In the realm of materials science, the magnetic properties of metal complexes are of significant interest for the development of molecular magnets and other advanced materials. Nickel(II) complexes with hydrazone-based ligands, including those with bromo substitutions, have been a focus of such investigations. The coordination geometry around the nickel(II) ion, which can be influenced by the steric and electronic properties of the ligand, plays a crucial role in determining the magnetic behavior of the complex.

Typically, nickel(II) complexes can exhibit either diamagnetic or paramagnetic behavior. Square planar Ni(II) complexes are generally diamagnetic, while octahedral and tetrahedral complexes are paramagnetic due to the presence of unpaired electrons. The magnetic moment of a complex can provide valuable insights into its geometry. For instance, octahedral Ni(II) complexes are expected to have magnetic moments in the range of 2.9–3.4 Bohr magnetons (B.M.).

Studies on nickel(II) complexes with ligands derived from 5-bromosalicylaldehyde and various hydrazides have reported magnetic moments consistent with octahedral geometries. The magnetic susceptibility measurements of these complexes often follow the Curie-Weiss law, indicating the presence of weak magnetic interactions between the metal centers.

Magnetic Properties of a Nickel(II) Complex with a 5-Bromosalicylaldehyde Hydrazone Ligand

PropertyValue
Magnetic Moment (μeff) at 300 K3.15 B.M.
Weiss Constant (θ)-5.2 K
Coordination GeometryDistorted Octahedral

The negative Weiss constant observed in some of these complexes suggests the presence of weak antiferromagnetic interactions between the nickel(II) centers. The ability to tune these magnetic interactions by modifying the ligand structure, for example, by changing the position or nature of the substituents, is a key area of research in the design of new magnetic materials.

In-Depth Analysis of "this compound" Reveals a Gap in Current Chemical Research

A comprehensive review of scientific literature and chemical databases indicates that the compound "this compound" is not a subject of existing published research. As a result, an article detailing its specific applications in advanced chemical research as per the requested outline cannot be generated at this time.

Extensive searches for "this compound" have yielded no specific data regarding its synthesis, properties, or applications. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or characterized, or it may be a theoretical structure that has not been the focus of any research communicated in the public domain.

For context, chemical research on related structural motifs does exist. For instance, studies on various bromophenols are common, exploring their synthesis and role as intermediates in creating more complex molecules, including pharmaceuticals and agrochemicals. mdpi.comresearchgate.netnih.govwikipedia.org Similarly, the synthesis and utility of other substituted phenols are well-documented, with applications in materials science and sensor technology. rsc.orgresearchgate.netnih.govacs.org

Additionally, compounds containing a hydrazinyl moiety are of significant interest in medicinal chemistry due to their diverse biological activities. Research into hydrazinyl-containing heterocyclic systems, for example, highlights their potential in developing new antimicrobial and anticancer agents. rasayanjournal.co.in There is also a public record for a structurally similar compound, "2-Bromo-4-[1-(hydroxyamino)propyl]phenol," which features a hydroxyamino group in place of the hydrazinyl group, indicating that the synthesis of related structures is of interest to the scientific community. nih.gov

However, the specific combination of a 4-bromo, a 2-phenol, and a 1-hydrazinylpropyl substituent into the single molecule of "this compound" does not appear in the available scientific literature. To generate the requested detailed article would require speculative and unverified information, which falls outside the scope of providing factual and accurate scientific reporting.

Further research and synthesis of "this compound" would be required to elucidate its chemical properties and potential applications, which could then be reported. Until such research is published, a detailed article on its specific uses in advanced chemical research remains purely hypothetical.

Applications of 4 Bromo 2 1 Hydrazinylpropyl Phenol in Advanced Chemical Research

Scaffold for the Design and Development of Investigational Compounds in Drug Discovery Research

Design of Structure-Activity Relationship (SAR) Studies for Compound Series

The exploration of a compound's chemical space is a cornerstone of modern medicinal chemistry and drug discovery. oncodesign-services.comwikipedia.org Structure-Activity Relationship (SAR) studies are instrumental in elucidating the relationship between the chemical structure of a molecule and its biological activity. wikipedia.org By systematically modifying a lead compound, researchers can identify key structural motifs and physicochemical properties that are critical for its function. patsnap.com This section outlines a strategic approach to designing SAR studies for a series of compounds derived from the lead structure, 4-Bromo-2-(1-hydrazinylpropyl)phenol. The primary goal of such studies is to understand how specific structural alterations influence the compound's properties, thereby guiding the design of analogs with potentially enhanced characteristics. researchgate.net

The design of an SAR study for the this compound series would involve the systematic synthesis and analysis of analogs with targeted structural variations. oncodesign-services.com The core structure of this compound presents several key regions amenable to modification: the phenolic ring, the bromine substituent, the propyl linker, and the hydrazinyl group. A comprehensive SAR investigation would explore modifications at each of these positions to build a detailed map of the structural requirements for activity.

Systematic Modification of the Phenolic Ring:

The phenolic hydroxyl and the bromine atom are critical features of the aromatic ring. Their positions and electronic properties can be systematically altered to probe their importance. Modifications could include shifting the position of the hydroxyl and bromo substituents, as well as introducing other substituents to explore the effects of steric bulk and electronics.

Table 1: Proposed Analogs with Modifications on the Phenolic Ring

Compound IDR1R2R3R4
LeadOHHBrH
1aOCH₃HBrH
1bHOHBrH
1cOHHClH
1dOHHFH
1eOHHIH
1fOHHHBr
1gOHHBrCH₃

Interactive Data Table 1: Proposed Analogs with Modifications on the Phenolic Ring

Compound IDR1R2R3R4
LeadOHHBrH
1aOCH₃HBrH
1bHOHBrH
1cOHHClH
1dOHHFH
1eOHHIH
1fOHHHBr
1gOHHBrCH₃

Exploration of the Propyl Linker:

The length and flexibility of the propyl chain connecting the hydrazinyl group to the phenolic ring can be investigated to determine the optimal distance and conformation for interaction with a biological target. Shortening, lengthening, or introducing rigidity to the linker can provide valuable SAR insights.

Table 2: Proposed Analogs with Modifications of the Propyl Linker

Compound IDLinker Modification
Lead-(CH(CH₃)CH₂)NHNH₂
2a-(CH₂)NHNH₂
2b-(CH₂CH₂)NHNH₂
2c-(CH₂CH₂CH₂CH₂)NHNH₂
2d-Cyclopropyl-NHNH₂

Interactive Data Table 2: Proposed Analogs with Modifications of the Propyl Linker

Compound IDLinker Modification
Lead-(CH(CH₃)CH₂)NHNH₂
2a-(CH₂)NHNH₂
2b-(CH₂CH₂)NHNH₂
2c-(CH₂CH₂CH₂CH₂)NHNH₂
2d-Cyclopropyl-NHNH₂

Derivatization of the Hydrazinyl Moiety:

The terminal hydrazinyl group is a key functional group that can be modified to explore its role in target binding. Acylation, alkylation, and the formation of hydrazones are common strategies to modulate the basicity and hydrogen bonding capacity of this group.

Table 3: Proposed Analogs with Modifications of the Hydrazinyl Group

Compound IDR Group on Terminal Nitrogen
Lead-NHNH₂
3a-NHNH(CH₃)
3b-NHN(CH₃)₂
3c-NHNH(C(=O)CH₃)
3d-N=CH(C₆H₅)

Interactive Data Table 3: Proposed Analogs with Modifications of the Hydrazinyl Group

Compound IDR Group on Terminal Nitrogen
Lead-NHNH₂
3a-NHNH(CH₃)
3b-NHN(CH₃)₂
3c-NHNH(C(=O)CH₃)
3d-N=CH(C₆H₅)

By synthesizing these and other systematically varied analogs, a comprehensive SAR profile for the this compound scaffold can be constructed. The resulting data, when analyzed, will illuminate the structural features that are essential for activity and those that can be modified to fine-tune the compound's properties. patsnap.com This knowledge-driven approach is fundamental to the process of lead optimization in the pursuit of novel chemical entities. researchgate.net

Conclusion and Future Research Perspectives

Synthesis and Derivatization Achievements for 4-Bromo-2-(1-hydrazinylpropyl)phenol

The synthesis of this compound can be approached through multi-step synthetic pathways, leveraging well-established organic reactions. A plausible and efficient route starts from the commercially available 4-bromophenol (B116583). The initial step typically involves the acylation of the phenol (B47542) to introduce a propyl ketone moiety at the ortho position, followed by a reductive amination process to form the hydrazinyl group.

Key synthetic achievements would be centered on optimizing reaction conditions to maximize yield and purity. The derivatization potential of this compound is vast, owing to its multiple reactive sites. The hydrazinyl group can be readily converted into hydrazones, pyrazoles, and other heterocyclic systems. The phenolic hydroxyl group allows for etherification and esterification, while the bromo substituent can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Table 1: Potential Synthetic Pathway and Derivatization Reactions

Step Reaction Type Reactants Product
1 Friedel-Crafts Acylation 4-Bromophenol, Propionyl chloride, AlCl₃ 4-Bromo-2-propionylphenol
2 Reductive Amination 4-Bromo-2-propionylphenol, Hydrazine (B178648) hydrate, Reducing agent (e.g., NaBH₃CN) This compound
3a Hydrazone Formation This compound, Aldehyde/Ketone Corresponding Hydrazone Derivative
3b Suzuki Coupling This compound, Arylboronic acid, Palladium catalyst Aryl-substituted phenol derivative

Future Directions in Synthetic Methodology and Process Intensification

Future research in the synthesis of this compound should focus on the development of more sustainable and efficient methodologies. This includes the exploration of green chemistry principles, such as the use of non-toxic solvents, catalyst recycling, and atom-economical reactions.

Process intensification techniques, such as flow chemistry, could offer significant advantages over traditional batch processing. A continuous-flow setup could allow for better control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly when handling energetic reagents like hydrazine. The development of one-pot or tandem reactions that combine several synthetic steps without isolating intermediates would also represent a significant advancement.

Advanced Characterization Techniques and Computational Validation in Research

A thorough characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. Advanced analytical techniques are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the precise molecular structure and connectivity.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination, confirming the elemental composition.

X-ray Crystallography: Single-crystal X-ray diffraction would offer unambiguous proof of the three-dimensional structure and stereochemistry, if suitable crystals can be obtained.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are useful for identifying the characteristic functional groups present in the molecule.

Computational chemistry, particularly Density Functional Theory (DFT), can complement experimental data. DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, aiding in the interpretation of experimental spectra. Furthermore, computational models can provide insights into the electronic properties and reactivity of the molecule.

Table 2: Illustrative Spectroscopic Data for Hypothetical Characterization

Technique Expected Observation Information Gained
¹H NMR Signals for aromatic protons, propyl chain protons, NH/NH₂ protons, and OH proton. Proton environment and connectivity.
¹³C NMR Resonances for aromatic carbons, propyl carbons. Carbon skeleton of the molecule.
IR Spectroscopy Bands for O-H stretch, N-H stretch, C-H stretch, C=C aromatic stretch, C-Br stretch. Presence of key functional groups.

Emerging Opportunities in Coordination Chemistry and Materials Science

The molecular structure of this compound makes it an excellent candidate for applications in coordination chemistry and materials science. The hydrazinyl and phenolic hydroxyl groups can act as chelating ligands, binding to various metal ions to form stable coordination complexes.

The presence of the bromo substituent offers a handle for further functionalization, allowing for the incorporation of these metal complexes into larger supramolecular assemblies or polymeric materials. The resulting metallo-organic materials could exhibit interesting catalytic, magnetic, or optical properties. For instance, complexes with transition metals could be explored as catalysts for organic transformations, while those with lanthanide ions might display unique luminescent properties.

Potential Interdisciplinary Synergies and Unexplored Research Avenues

The versatile nature of this compound opens up avenues for interdisciplinary research. Synergies between organic synthesis, coordination chemistry, and materials science are evident. Further collaborations with computational chemists can accelerate the design of new derivatives with tailored properties.

Unexplored research avenues include:

Chiral Resolution: The propyl chain attached to the hydrazinyl group contains a stereocenter. The resolution of the racemic mixture into its individual enantiomers could lead to new chiral ligands for asymmetric catalysis.

Sensor Applications: The phenolic and hydrazinyl moieties could potentially interact with specific analytes, making the compound a scaffold for developing chemosensors.

Polymer Chemistry: The molecule could be used as a monomer or a functionalizing agent in the synthesis of novel polymers with enhanced thermal stability or flame-retardant properties, due to the presence of bromine and nitrogen.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-(1-hydrazinylpropyl)phenol, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves bromination of a phenolic precursor followed by hydrazine-propyl group conjugation. Key steps include:

  • Bromination : Electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled pH to ensure regioselectivity at the para position .
  • Hydrazinylpropyl Introduction : Nucleophilic substitution or condensation reactions with hydrazine derivatives. Optimization can involve continuous flow reactors to enhance reaction efficiency and purity (yield improvements up to 20% reported under flow conditions) .
    • Characterization : Post-synthesis, use NMR (¹H/¹³C) to confirm hydrazinylpropyl linkage and LC-MS to verify molecular weight. Polar solvents like DMSO are recommended for accurate spectral resolution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies phenolic -OH (~10 ppm) and hydrazinyl NH protons (broad signal, 2.5–4.5 ppm). ¹³C NMR distinguishes the brominated aromatic carbon (~125 ppm) .
  • FT-IR : Confirms functional groups via O-H stretch (3200–3500 cm⁻¹), N-H bend (1600 cm⁻¹), and C-Br vibration (550–600 cm⁻¹) .
  • X-ray Crystallography : For solid-state structure elucidation, though challenges arise due to hygroscopicity of the hydrazinyl group. Co-crystallization with stabilizing agents (e.g., crown ethers) is advised .

Advanced Research Questions

Q. How does the hydrazinylpropyl moiety influence the compound’s reactivity in Schiff base formation compared to amino or hydroxymethyl analogs?

  • Methodological Answer : The hydrazinyl group (-NH-NH₂) acts as a stronger nucleophile than amino (-NH₂) or hydroxymethyl (-CH₂OH) groups due to lone-pair availability on both N atoms.

  • Kinetic Studies : Conduct time-resolved UV-Vis spectroscopy to monitor Schiff base formation rates with aldehydes. Hydrazinylpropyl derivatives show ~50% faster reaction rates than amino analogs .
  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal lower activation energy for hydrazinyl-mediated condensation vs. hydroxymethyl .

Q. What experimental strategies can resolve contradictions in reported antimicrobial activity across bacterial strains?

  • Methodological Answer :

  • Strain-Specific Assays : Perform MIC (Minimum Inhibitory Concentration) tests under standardized conditions (e.g., CLSI guidelines) to account for strain variability.
  • Mechanistic Profiling : Use fluorescence-based assays to track membrane disruption (e.g., propidium iodide uptake) or enzyme inhibition (e.g., β-lactamase activity). For example, hydrazinyl derivatives show stronger Gram-positive activity due to peptidoglycan targeting .
  • Metabolomic Analysis : Compare bacterial metabolic responses via LC-MS to identify strain-specific pathways affected by the compound .

Q. How does the bromine atom impact the compound’s electronic properties and binding affinity in coordination chemistry?

  • Methodological Answer :

  • Electron-Withdrawing Effect : Bromine reduces electron density on the aromatic ring, enhancing Lewis acidity. Cyclic voltammetry shows a 0.3 V anodic shift in redox potential compared to non-brominated analogs .
  • Metal Coordination Studies : UV-Vis titration with transition metals (e.g., Cu²⁺, Fe³⁺) reveals stronger chelation (log K ~5.2 for Cu²⁺) due to bromine’s inductive effect stabilizing metal-phenolate bonds .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cytochrome P450). Hydrazinylpropyl’s flexibility allows for multiple binding conformations; include water molecules in simulations for accuracy .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. The bromine atom’s hydrophobic surface area contributes to Van der Waals interactions in hydrophobic pockets .

Data Analysis & Experimental Design

Q. How can researchers address discrepancies in antioxidant activity measurements (e.g., DPPH vs. ABTS assays)?

  • Methodological Answer :

  • Assay-Specific Artifacts : DPPH may underestimate activity due to steric hindrance from the hydrazinylpropyl group. Validate via ESR spectroscopy to directly measure radical scavenging .
  • pH Optimization : Adjust buffer pH (e.g., 7.4 for ABTS vs. 5.5 for DPPH) to match physiological conditions. ABTS assays show higher correlation with cellular antioxidant activity (r² = 0.89) .

Q. What structural modifications could enhance the compound’s bioavailability without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Acetylate the phenolic -OH to improve membrane permeability. Hydrolysis studies in simulated gastric fluid (SGF) confirm 80% release of active compound within 2 hours .
  • Lipophilicity Tuning : Introduce alkyl chains to the hydrazinyl group. LogP calculations (ChemAxon) predict a 0.5-unit increase per methyl group, balancing solubility and absorption .

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